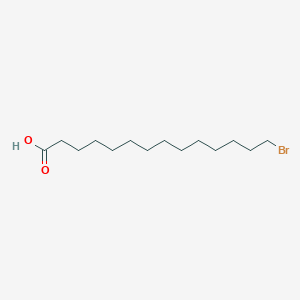

1-Chloro-2,4-dimethyl-3-nitrobenzene

Overview

Description

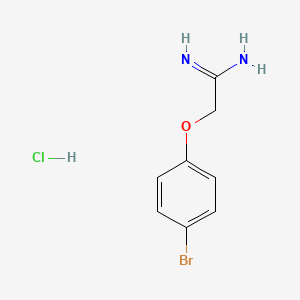

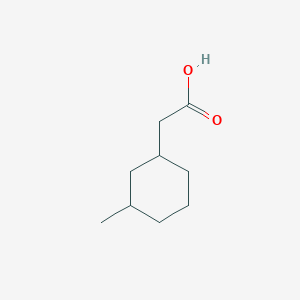

1-Chloro-2,4-dimethyl-3-nitrobenzene is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It has been used in the preparation of aromatic azo compounds using gold (Au) nanoparticles supported on TiO2 as a catalyst .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of benzene derivatives involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene . The molecular formula is C6H4ClNO2 .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . A two-step mechanism has been proposed for these electrophilic substitution reactions .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related compounds, such as 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, have been studied using in-situ cryocrystallization. These structures exhibit weak C-H...O and π-π interactions (Sparkes, Sage, & Yufit, 2014).

Chemical Synthesis and Reactions

- Nitration of l-chloro-2,3-dimethylbenzene in acetic anhydride produces various isomers and compounds through a series of reactions, highlighting the compound's reactivity and potential in synthesis (Fischer & Greig, 1978).

- Reduction reactions of related nitrobenzene compounds at carbon cathodes have been explored, demonstrating potential applications in electrosynthesis (Du & Peters, 2010).

Molecular Structure and Reactivity

- The molecular structure and photochemical reaction patterns of aromatic nitro compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene have been studied to understand intramolecular hydrogen abstraction (Padmanabhan et al., 1987).

- The isotopic abundance in 1-chloro-3-nitrobenzene has been examined, which is relevant for understanding physicochemical and thermal properties (Trivedi et al., 2016).

Aromatic Substitution Reactions

The reaction mechanisms of aromatic nitro compounds in nucleophilic aromatic substitution have been explored, highlighting the potential for chemical modifications and synthetic applications (Gold, Miri, & Robinson, 1980).

Environmental and Analytical Chemistry

- The microbial degradation of related chloro-nitrobenzene compounds by Pseudomonas acidovorans XII demonstrates potential applications in environmental remediation (Shah, 2014).

- Electrochemical sensing for 1-chloro-4-nitrobenzene using β-cyclodextrin/carbon nanohorn nanohybrids has been developed, indicating its importance in environmental monitoring and analytical chemistry (Kingsford et al., 2018).

Mechanism of Action

properties

IUPAC Name |

1-chloro-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRVFIZSNISDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)

![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)